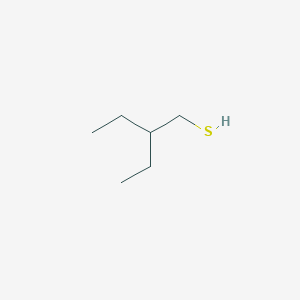

2-Ethyl-butane-1-thiol

Description

Overview of Organosulfur Compounds and Thiol Chemistry

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are a cornerstone of organic chemistry with a wide array of applications in pharmaceuticals, agrochemicals, and materials science. taylorandfrancis.comjmchemsci.com Among these, thiols (also known as mercaptans) are organic compounds that contain a sulfhydryl (-SH) group. wikipedia.orgbritannica.com This functional group is the sulfur analog of the hydroxyl (-OH) group found in alcohols. wikipedia.org

The chemistry of thiols is distinct from that of alcohols. Thiols are generally more acidic than their alcohol counterparts due to the lower electronegativity of sulfur compared to oxygen. wikipedia.orgmasterorganicchemistry.com They are also more potent nucleophiles and are readily oxidized. wikipedia.org These properties govern their participation in a variety of chemical transformations, including the formation of thioethers, disulfides, and thioesters. britannica.com The characteristic, often pungent, odor of many low-molecular-weight thiols is another defining feature. britannica.com

Significance of Branched Alkyl Thiols in Modern Chemical Science

The structure of the alkyl group attached to the thiol functionality significantly influences the compound's physical and chemical properties. Branched alkyl thiols, such as 2-Ethyl-butane-1-thiol, introduce steric hindrance around the reactive thiol group. This can modulate their reactivity in predictable ways, a feature that is highly valuable in designing specific chemical syntheses. For instance, the branched structure can influence the regioselectivity of reactions.

Furthermore, the branching in the alkyl chain affects the compound's physical properties, such as its boiling point and solubility. The introduction of an ethyl group at the second carbon of the butane (B89635) chain in this compound creates a chiral center, leading to the possibility of enantiomers with potentially distinct biological activities or interactions in chiral environments. This structural complexity makes branched alkyl thiols interesting candidates for creating advanced materials and as building blocks in the synthesis of complex organic molecules. innospk.com

Research Gaps and Opportunities in the Study of this compound

Despite the foundational knowledge of thiol chemistry, specific research on this compound is not extensively documented in publicly available literature. While its basic properties can be inferred from general principles of organic chemistry, detailed experimental data on its reactivity, spectroscopic characteristics, and potential applications are limited.

This presents several research opportunities:

Detailed Spectroscopic Analysis: Comprehensive characterization using modern spectroscopic techniques (e.g., advanced NMR techniques, Raman spectroscopy) could provide a more in-depth understanding of its molecular structure and dynamics.

Reaction Kinetics and Mechanisms: Studies on the kinetics and mechanisms of its reactions, such as oxidation, alkylation, and addition reactions, would be valuable for its application in organic synthesis.

Coordination Chemistry: Investigating its ability to act as a ligand for metal ions could lead to the discovery of new catalysts or materials with interesting electronic or magnetic properties.

Computational Modeling: Advanced computational studies could complement experimental work by predicting its properties and reactivity, guiding future research efforts. researchgate.net

Scope and Objectives of Proposed Research on this compound

To address the existing knowledge gaps, a focused research program on this compound is proposed with the following scope and objectives:

Scope: The research will focus on the fundamental chemical properties and synthetic utility of this compound.

Objectives:

Synthesis and Purification: To develop and optimize a reliable synthetic route for the preparation of high-purity this compound. Common methods include the reaction of an appropriate alkyl halide with a sulfur source like sodium hydrosulfide (B80085) or thiourea (B124793). mdpi.com

Physicochemical Characterization: To comprehensively determine its physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄S | nih.govcymitquimica.com |

| Molecular Weight | 118.24 g/mol | nih.govcymitquimica.com |

| IUPAC Name | 2-ethylbutane-1-thiol | nih.gov |

| Boiling Point (Predicted) | 399.10 K | chemeo.com |

| Melting Point (Predicted) | 178.84 K | chemeo.com |

| Critical Temperature (Predicted) | 592.27 K | chemeo.com |

| Critical Pressure (Predicted) | 3372.36 kPa | chemeo.com |

Exploration of Reactivity: To investigate its reactivity in key organic transformations, including:

Oxidation: Studying the formation of the corresponding disulfide.

Nucleophilic Substitution: Examining its reaction with various electrophiles to form thioethers.

Thiol-ene Reactions: Investigating its participation in "click" chemistry reactions, which are known for their high efficiency and mild reaction conditions. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

2-ethylbutane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14S/c1-3-6(4-2)5-7/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEOYAIVOCJZXIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of 2 Ethyl Butane 1 Thiol

Established Synthetic Routes to Branched Alkyl Thiols

Established methods for the preparation of thiols, including branched variants like 2-ethyl-butane-1-thiol, primarily involve two major strategies: the reaction of an appropriate alkyl halide with a sulfur nucleophile or the addition of hydrogen sulfide (B99878) across the double bond of an alkene. ias.ac.ingoogle.comgoogle.com

Nucleophilic Substitution Reactions with Sulfur Nucleophiles

Nucleophilic substitution is a cornerstone of thiol synthesis, typically involving an SN2 mechanism where a sulfur-containing nucleophile displaces a leaving group, commonly a halide, from an alkyl substrate. ucalgary.capearson.com The choice of the sulfur source is critical and influences the reaction conditions and outcomes.

One of the most direct methods for synthesizing thiols is the reaction of an alkyl halide with sodium hydrosulfide (B80085) (NaSH). ias.ac.inchemistrysteps.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. pearson.com For the synthesis of this compound, the corresponding alkyl halide, 1-bromo-2-ethylbutane, would be treated with NaSH.

The hydrosulfide ion (SH⁻) acts as the nucleophile, attacking the electrophilic carbon atom of the alkyl halide and displacing the bromide ion. pearson.com A significant challenge in this synthesis is the potential for the newly formed thiolate (RS⁻) to react with another molecule of the alkyl halide, leading to the formation of a symmetric thioether (R-S-R) as a byproduct. chemistrysteps.com To minimize this side reaction, a large excess of sodium hydrosulfide is typically employed. chemistrysteps.com The reaction is often carried out in an alcoholic solvent. ias.ac.in

| Parameter | Description | Sources |

| Reactants | 2-Ethylbutyl Halide (e.g., 1-bromo-2-ethylbutane), Sodium Hydrosulfide (NaSH) | ias.ac.inchemistrysteps.com |

| Mechanism | SN2 Nucleophilic Substitution | pearson.com |

| Key Condition | Large excess of NaSH to suppress thioether formation | chemistrysteps.com |

| Typical Solvent | Alcoholic solutions (e.g., ethanol) | ias.ac.in |

| Primary Product | This compound | |

| Major Byproduct | Bis(2-ethylbutyl) sulfide | chemistrysteps.com |

An alternative and often preferred method to avoid the formation of thioether byproducts involves the use of thiourea (B124793) as the sulfur nucleophile. ucalgary.cachemistrysteps.com This multi-step process is a reliable route to primary thiols. arkat-usa.org

The synthesis begins with the reaction of an alkyl halide, such as 1-bromo-2-ethylbutane, with thiourea. The sulfur atom of thiourea, being highly nucleophilic, attacks the alkyl halide in an SN2 reaction to form a stable, crystalline intermediate called an S-alkylisothiouronium salt. ucalgary.capearson.comrsc.org This salt can be isolated and purified before the next step. ucalgary.ca

The S-alkylisothiouronium salt is then subjected to alkaline hydrolysis, typically using a base like sodium hydroxide (B78521). pearson.comarkat-usa.org The hydroxide ion attacks the carbon of the C=N bond, leading to the cleavage of the C-S bond and formation of the desired thiol (this compound) along with urea (B33335) as a byproduct. pearson.com This method is advantageous because the intermediate salt does not react further with the alkyl halide, thus preventing the formation of sulfides. ucalgary.caarkat-usa.org

| Parameter | Description | Sources |

| Reactants | 2-Ethylbutyl Halide, Thiourea, a Base (e.g., NaOH) for hydrolysis | ucalgary.capearson.com |

| Mechanism | 1. SN2 Nucleophilic Substitution. 2. Alkaline Hydrolysis. | pearson.comrsc.org |

| Intermediate | S-(2-Ethylbutyl)isothiouronium salt | ucalgary.capearson.com |

| Advantage | Avoids the formation of thioether byproducts; the intermediate is stable. | ucalgary.caarkat-usa.org |

| Primary Product | This compound | |

| Byproduct | Urea | pearson.com |

Addition Reactions of Hydrogen Sulfide to Unsaturated Hydrocarbons

The addition of hydrogen sulfide (H₂S) across a carbon-carbon double bond is an atom-economical method for preparing thiols. google.comgoogle.com The regioselectivity of this addition—whether it follows Markovnikov's or anti-Markovnikov's rule—is determined by the reaction mechanism, which can be controlled by the choice of catalyst or initiator. google.com For the synthesis of this compound, the starting alkene would be 2-ethyl-1-butene.

In the presence of an acid catalyst, the addition of H₂S to an alkene typically follows Markovnikov's rule. google.com The mechanism involves the protonation of the alkene's double bond by the acid to form the more stable carbocation. nih.gov For 2-ethyl-1-butene, protonation would yield a secondary carbocation. Subsequent nucleophilic attack by hydrogen sulfide on this carbocation would lead to the formation of a tertiary thiol (2-methylpentan-2-thiol) after deprotonation, not the desired primary thiol. Therefore, this specific route is not suitable for the synthesis of this compound.

However, the general mechanism of acid-catalyzed addition of H₂S to olefins is a recognized synthetic pathway for other thiols. ias.ac.in

| Parameter | Description | Sources |

| Reactants | Alkene, Hydrogen Sulfide (H₂S) | google.com |

| Catalyst | Acid catalyst (e.g., AlCl₃) | google.comnih.gov |

| Mechanism | Cation-mediated electrophilic addition | nih.gov |

| Regioselectivity | Markovnikov addition | google.com |

| Applicability | Not suitable for preparing primary thiols from terminal alkenes like 2-ethyl-1-butene. |

To achieve the anti-Markovnikov addition required to synthesize this compound from 2-ethyl-1-butene, a radical-initiated mechanism is employed. google.com This process, often referred to as a thiol-ene reaction, can be initiated by UV light (photochemical initiation) or by a radical initiator. wikipedia.orgresearchgate.net

The reaction begins with the formation of a thiyl radical (HS•) from hydrogen sulfide under the influence of the initiator. wikipedia.orgacsgcipr.org This radical then adds to the less substituted carbon of the alkene double bond (the terminal carbon in 2-ethyl-1-butene). acsgcipr.org This addition forms a more stable, carbon-centered radical on the more substituted carbon. wikipedia.org This intermediate radical then abstracts a hydrogen atom from another molecule of H₂S, yielding the final anti-Markovnikov product (this compound) and regenerating a thiyl radical to continue the chain reaction. wikipedia.orgacsgcipr.org This method is highly efficient for producing primary thiols from terminal alkenes. organic-chemistry.org

| Parameter | Description | Sources |

| Reactants | 2-Ethyl-1-butene, Hydrogen Sulfide (H₂S) | google.com |

| Initiator | UV light or a chemical radical initiator | wikipedia.orgresearchgate.net |

| Mechanism | Free-radical chain reaction | wikipedia.org |

| Key Intermediate | Thiyl radical (HS•) | acsgcipr.org |

| Regioselectivity | Anti-Markovnikov addition | google.comwikipedia.orgacsgcipr.org |

| Primary Product | This compound |

Advanced Synthetic Strategies for this compound

The synthesis of thiols, including this compound, has evolved beyond traditional methods like the reaction of alkyl halides with sodium hydrosulfide. Advanced strategies provide greater control over reactivity and can accommodate more complex molecular architectures.

Reductive Dealkylation of Sulfides and Thioacetals

The reductive cleavage of carbon-sulfur bonds in sulfides and thioacetals represents a valuable method for the generation of thiols. Thioacetals, often used as protecting groups for carbonyl compounds, can be cleaved to regenerate the corresponding thiol. researchgate.netmasterorganicchemistry.com This process is particularly useful in multi-step syntheses where the thiol functionality needs to be masked until a later stage.

The mechanism of thioacetal cleavage can be influenced by the reagents employed. For instance, oxidative cleavage in the presence of reactive oxygen species (ROS) results in the formation of thiols and aldehydes or ketones. researchgate.net Alternatively, acid-catalyzed hydrolysis is a common method for deprotection. rsc.org

Table 1: Comparison of Reagents for Thioacetal Cleavage

| Reagent System | Conditions | Products | Mechanistic Insight |

|---|---|---|---|

| H₂O₂ / H⁺ | Mild, Aqueous | Thiol, Ketone/Aldehyde | Oxidative cleavage of the C-S bond. researchgate.net |

| H₃O⁺ | Aqueous, Heat | Thiol, Ketone/Aldehyde | Acid-catalyzed hydrolysis of the thioacetal linkage. rsc.org |

| Raney Nickel | Desulfurization | Alkane | Reductive cleavage leading to complete removal of sulfur. masterorganicchemistry.com |

This table provides an interactive comparison of different reagent systems for the cleavage of thioacetals, a potential final step in a synthesis yielding a thiol.

Metal-Catalyzed Coupling Reactions in Thiol Synthesis

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been adapted for the formation of C-S bonds. These methods offer a powerful route to thiols and their derivatives, often starting from precursors like alkyl halides or boronic acids and a suitable sulfur source. Catalysts based on copper and palladium are frequently employed for these transformations. organic-chemistry.org

For the synthesis of an aliphatic thiol like this compound, a relevant strategy would involve the coupling of a 2-ethylbutyl precursor with a sulfur-containing nucleophile. The choice of metal catalyst, ligands, and reaction conditions is crucial for achieving high yields and preventing side reactions, such as the formation of disulfides.

Table 2: Metal Catalysts in C-S Bond Formation

| Catalyst | Sulfur Source | Coupling Partner | Key Advantage |

|---|---|---|---|

| Copper (I) salts | Na₂S₂O₃·5H₂O | Nitroarenes | Odorless method using a stable sulfur source. organic-chemistry.org |

| Palladium complexes | Thiolating agents | Aryl halides | High functional group tolerance. |

| Gold complexes | Sulfonium ylides | Aryldiazoacetates | Promotes nih.govresearchgate.net-sigmatropic rearrangement. organic-chemistry.org |

This interactive table summarizes various metal catalysts used in the synthesis of sulfur-containing compounds, highlighting their respective advantages and typical substrates.

Chemoenzymatic and Biocatalytic Approaches

Biocatalysis offers a green and highly selective alternative for the synthesis of chemical compounds. acs.org Enzymes can operate under mild conditions and often exhibit high enantio- and regioselectivity, which is particularly valuable in the synthesis of chiral molecules. acs.org For thiol synthesis, chemoenzymatic strategies often involve the enzymatic hydrolysis of a thioester precursor. nih.gov

Lipases and esterases are commonly used for this purpose. For example, pig liver esterase (PLE) has been shown to effectively hydrolyze α-terpineol thioacetates to the corresponding thiols with high yields. nih.gov This approach could be adapted for the synthesis of this compound by first preparing the corresponding 2-ethylbutyl thioacetate, followed by enzymatic hydrolysis.

Table 3: Enzymatic Hydrolysis for Thiol Synthesis

| Enzyme | Substrate | Yield | Reaction Time | Reference |

|---|---|---|---|---|

| Pig Liver Esterase (PLE) | α-Terpineol thioacetates | 88% | 24 h | nih.gov |

| Immobilized Lipase B | Butanethiol and valeric acid | >40% (thioester) | 24 h | researchgate.net |

This interactive table presents data on the use of enzymes for the synthesis of thiols or their precursors, demonstrating the potential of biocatalytic methods.

Optimization of Reaction Conditions and Process Efficiency

Achieving high yield, selectivity, and efficiency in the synthesis of this compound requires careful optimization of various reaction parameters. The choice of solvent, temperature, and catalyst system can have a profound impact on the reaction outcome.

Influence of Solvent Systems and Temperature Profiles

The solvent plays a critical role in chemical reactions by influencing reactant solubility, reaction rates, and even the reaction mechanism. rsc.org In thiol synthesis, particularly in radical-mediated processes like thiol-ene reactions, the solvent can affect the stability of radical intermediates. researchgate.net Polar solvents may stabilize charged intermediates, whereas non-polar solvents can be preferable for other mechanisms. researchgate.net A careful screening of solvents is essential to identify the optimal medium that balances conversion and selectivity. scielo.br

Temperature is another critical parameter. While higher temperatures generally increase reaction rates, they can also lead to the formation of undesired byproducts, thus reducing selectivity. researchgate.net An optimized temperature profile ensures that the desired reaction proceeds at a reasonable rate without compromising the purity of the product.

Table 4: Effect of Solvent on Thiol-Michael Reaction Kinetics

| Solvent | Dielectric Constant | Reaction Type | Observed Effect |

|---|---|---|---|

| Chloroform | 4.8 | Thiol-Maleimide | Base-, nucleophile-, or ion pair-initiated mechanism depending on initiator. rsc.org |

| N,N-Dimethylformamide (DMF) | 36.7 | Thiol-Maleimide | Influences reaction mechanism and kinetics. rsc.org |

| Methanol | 32.7 | Thiol-Ene | Quantitative conversion for electron-deficient enes. researchgate.net |

This interactive table illustrates the significant influence of the solvent system on the mechanism and kinetics of reactions involving thiols.

Catalyst Selection and Loading in Thiol Synthesis

The choice of catalyst and its concentration (loading) are pivotal for optimizing process efficiency. In metal-catalyzed reactions, the nature of the metal and its ligands dictates the catalytic activity and selectivity. For base-catalyzed reactions, the strength of the base can determine the rate of thiol deprotonation and subsequent nucleophilic attack.

Optimizing catalyst loading is a balance between reaction rate and cost. High catalyst loading can accelerate the reaction but increases costs and can complicate product purification. Conversely, low loading may lead to impractically long reaction times or incomplete conversion. scielo.br Design of Experiments (DoE) can be a powerful tool to systematically investigate the interplay between catalyst type, loading, temperature, and solvent to identify the optimal conditions for the synthesis of this compound.

Table 5: Parameters for Reaction Optimization

| Parameter | Factor to Consider | Impact on Process |

|---|---|---|

| Catalyst Type | Acidity/Basicity, Metal Center, Ligands | Selectivity, Reaction Rate, Functional Group Tolerance. |

| Catalyst Loading | Molar percentage relative to substrate | Reaction Time, Cost-Effectiveness, Product Purity. scielo.br |

| Temperature | Activation Energy Barrier | Reaction Rate vs. Formation of Byproducts. researchgate.net |

| Solvent | Polarity, Aprotic/Protic | Reactant Solubility, Stabilization of Intermediates, Reaction Pathway. researchgate.netrsc.org |

This interactive table summarizes the key parameters and their impact on the optimization of a chemical synthesis process.

Isolation and Purification Techniques for this compound

The isolation and purification of this compound from a reaction mixture require careful consideration of its physical and chemical properties, namely its volatility, reactivity, and susceptibility to oxidation. While specific literature detailing the purification of this compound is limited, general and analogous methods for structurally similar branched-chain primary thiols can be applied. These techniques primarily include extraction, distillation, and various forms of chromatography.

Extraction Techniques

Following synthesis, an initial purification step often involves liquid-liquid extraction to separate the thiol from the reaction solvent and water-soluble byproducts. Given the predominantly nonpolar nature of this compound, it will partition into an organic solvent immiscible with water, such as diethyl ether or dichloromethane.

A key consideration during extraction is the acidic nature of the thiol group (pKa ~10-11). Washing the organic layer with a dilute aqueous base, such as sodium hydroxide, can convert the thiol into its more water-soluble thiolate salt, thereby removing it from the organic phase. This allows for the separation of non-acidic organic impurities. Subsequent acidification of the aqueous layer will regenerate the thiol, which can then be back-extracted into a fresh organic solvent. This acid-base extraction is a highly effective purification method.

Care must be taken to perform extractions under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the thiol to the corresponding disulfide, a common side reaction.

Distillation

Fractional distillation is a principal technique for purifying volatile liquids like this compound. The boiling point of the target compound will dictate the conditions required for distillation. While the exact boiling point of this compound is not widely reported, it can be estimated based on structurally similar C6 thiols. For instance, the boiling points of other C6 thiols are known, and this data can be used to approximate the distillation parameters.

To prevent oxidation at elevated temperatures, distillation is ideally performed under reduced pressure (vacuum distillation), which lowers the boiling point. It is also crucial to maintain an inert atmosphere throughout the distillation process. The efficiency of the separation depends on the difference in boiling points between this compound and any impurities, as well as the efficiency of the distillation column used.

Table 1: Boiling Points of Structurally Related C6 Thiols

| Compound Name | Structure | Boiling Point (°C) |

|---|---|---|

| 1-Hexanethiol | CH₃(CH₂)₅SH | 151 |

| 2-Hexanethiol | CH₃CH(SH)(CH₂)₃CH₃ | 140-142 |

| 3-Hexanethiol | CH₃CH₂CH(SH)CH₂CH₂CH₃ | 135-145 |

| 2-Methyl-1-pentanethiol | (CH₃)₂CHCH₂CH₂SH | 143-145 |

| 3-Methyl-1-pentanethiol | CH₃CH₂CH(CH₃)CH₂SH | 142 |

| 4-Methyl-1-pentanethiol | (CH₃)₂CH(CH₂)₂SH | 146-147 |

Note: This data is for analogous compounds and is provided for illustrative purposes due to the limited availability of specific data for this compound.

Chromatographic Methods

For achieving high purity, chromatographic techniques are indispensable. Both gas chromatography and liquid chromatography can be employed.

Gas Chromatography (GC): Preparative gas chromatography can be used to isolate small quantities of highly pure this compound. The choice of the stationary phase is critical for achieving good separation. Non-polar or mid-polarity columns are generally suitable for separating thiols from other organic compounds. The volatility of this compound makes it an ideal candidate for GC-based purification.

For analytical purposes, such as assessing the purity of a sample, gas chromatography coupled with a mass spectrometer (GC-MS) or a sulfur-specific detector like a sulfur chemiluminescence detector (SCD) is highly effective. Derivatization of the thiol group is a common strategy to improve its chromatographic behavior and detection limits.

Table 2: Illustrative Gas Chromatography Parameters for Analysis of Volatile Thiols

| Parameter | Condition |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar |

| Injector Temperature | 250 °C |

| Oven Program | 40 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Detector | Mass Spectrometer (MS) or Sulfur Chemiluminescence Detector (SCD) |

Note: These are typical parameters and would require optimization for the specific analysis of this compound.

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) can also be used for the purification of this compound. Reversed-phase HPLC, with a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol), is a common approach. The retention of the thiol on the column will be influenced by its polarity and the composition of the mobile phase.

To enhance detection by UV-Vis, derivatization of the thiol with a chromophoric reagent is often necessary. This also has the added benefit of potentially improving the separation.

Specialized Purification Techniques

Due to the high reactivity of the thiol group, affinity chromatography can be a powerful tool for selective isolation. This technique involves the use of a stationary phase that has a specific affinity for thiols. For example, a resin containing a mercury-based compound can be used to selectively bind thiols from a complex mixture. The bound thiol can then be eluted by washing the column with a solution of a competing thiol or a reducing agent.

Table 3: Summary of Purification Techniques for this compound

| Technique | Principle | Key Considerations |

|---|---|---|

| Liquid-Liquid Extraction | Partitioning between immiscible solvents based on polarity. | Use of acid-base extraction to separate from non-acidic impurities. |

| Fractional Distillation | Separation based on differences in boiling points. | Perform under reduced pressure and inert atmosphere to prevent oxidation. |

| Gas Chromatography (GC) | Separation in the gas phase based on volatility and interaction with a stationary phase. | Suitable for high-purity isolation of small quantities; derivatization can improve analysis. |

| High-Performance Liquid Chromatography (HPLC) | Separation in the liquid phase based on partitioning between a mobile and stationary phase. | Reversed-phase is common; derivatization may be needed for UV detection. |

| Affinity Chromatography | Specific binding of the thiol group to a specialized stationary phase. | Highly selective for thiols. |

Chemical Reactivity and Transformation Pathways of 2 Ethyl Butane 1 Thiol

Oxidation Reactions and Disulfide Formation

A primary reaction pathway for thiols involves oxidation, which most commonly leads to the formation of disulfides. libretexts.orgfiveable.me This process is a key aspect of sulfur chemistry, particularly in biological systems where disulfide bonds in proteins like cysteine are crucial for structural integrity. masterorganicchemistry.comchemistrysteps.com

Mechanisms of Thiol Oxidation to Disulfides (R-S-S-R)

The conversion of a thiol such as 2-Ethyl-butane-1-thiol to its corresponding disulfide, Di(2-ethylbutyl) disulfide, is an oxidative coupling reaction. chemistrysteps.com This transformation involves the removal of the hydrogen atom from the sulfhydryl group of two thiol molecules and the formation of a sulfur-sulfur bond. libretexts.org

Several mechanisms can facilitate this two-electron oxidation. nih.gov

SN2-type Mechanism : Under many conditions, especially in the presence of mild oxidants like iodine (I₂) or under basic conditions with air (O₂), the reaction can proceed through a nucleophilic attack. nih.govstackexchange.com The thiol is first deprotonated to form the more nucleophilic thiolate anion (RS⁻). This anion then attacks the sulfur atom of another thiol molecule (or an intermediate species), leading to the disulfide. nih.gov

Radical Mechanism : One-electron oxidation of a thiol can generate a thiyl radical (RS•). The recombination of two such radicals results in the formation of the disulfide bond (R-S-S-R). nih.gov

Intermediate Pathways : Oxidation can also occur via intermediates such as a sulfenic acid (RSOH) or a sulfenyl halide (RSX). These intermediates react rapidly with another thiol molecule to yield the final disulfide product. nih.gov

Mild oxidizing agents are typically sufficient for this conversion. chemistrysteps.com

| Oxidizing Agent | Description |

| Oxygen (O₂) / Air | Often requires a catalyst, such as metal ions, and basic conditions to facilitate the formation of the reactive thiolate. stackexchange.comresearchgate.net |

| Halogens (I₂, Br₂) ** | A common laboratory method where the halogen acts as the oxidant. chemistrysteps.com |

| Hydrogen Peroxide (H₂O₂) ** | A "green" oxidant that can be used, sometimes in the presence of catalysts, to form disulfides. nih.gov |

| Dimethyl sulfoxide (B87167) (DMSO) | Can serve as an oxidant in certain reactions. |

Reversibility of Thiol-Disulfide Interconversion

The formation of disulfide bonds is a reversible process. masterorganicchemistry.com Disulfides can be reduced back to their corresponding thiols by various reducing agents. This thiol-disulfide exchange is a dynamic equilibrium and is fundamental in redox biology for processes like protein folding. nih.govannualreviews.org The reaction involves a nucleophilic attack of a reductant's thiol or thiolate on one of the sulfur atoms of the disulfide bond in an SN2-like displacement. nih.govlibretexts.org

Common reducing agents include other thiols, such as dithiothreitol (B142953) (DTT) and β-mercaptoethanol, or phosphines like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

Formation of Sulfoxides and Sulfones from Thioethers

Thioethers (also known as sulfides), which can be synthesized from thiols (see section 3.2.1), are susceptible to further oxidation. masterorganicchemistry.com Unlike the oxidation of thiols to disulfides, the oxidation of a thioether like 2-ethylbutyl alkyl sulfide (B99878) occurs at the sulfur atom, increasing the number of bonds to oxygen without breaking the carbon-sulfur bonds. chemistrysteps.com

This oxidation is a stepwise process:

Thioether to Sulfoxide : Oxidation of the thioether (R-S-R') with one equivalent of an oxidizing agent yields a sulfoxide (R-SO-R'). rsc.orgresearchgate.net

Sulfoxide to Sulfone : Further oxidation of the sulfoxide with another equivalent of the oxidant produces a sulfone (R-SO₂-R'). rsc.orgresearchgate.net

Controlling the stoichiometry of the oxidizing agent is crucial for selectively obtaining either the sulfoxide or the sulfone. organic-chemistry.orgorganic-chemistry.org Stronger oxidizing agents, such as hydrogen peroxide or peroxy acids (e.g., m-CPBA), are typically used for these transformations. masterorganicchemistry.comnih.gov

Nucleophilic Reactivity of the Sulfhydryl Group

The sulfur atom in the sulfhydryl group of this compound possesses lone pairs of electrons and is highly polarizable, making it an excellent nucleophile. creative-proteomics.commasterorganicchemistry.comlibretexts.org Deprotonation to the thiolate anion (R-S⁻) significantly enhances its nucleophilicity. masterorganicchemistry.comnih.gov Thiolates are generally more potent nucleophiles than their corresponding alkoxides. masterorganicchemistry.comchemistrysteps.com

Reactions with Alkyl Halides for Thioether Synthesis

One of the most fundamental reactions showcasing the nucleophilicity of thiols is their alkylation to form thioethers (sulfides). masterorganicchemistry.com This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. pearson.comlibretexts.org

The process generally involves two steps:

Deprotonation : The thiol is treated with a base (e.g., sodium hydroxide (B78521), potassium carbonate) to generate the highly nucleophilic thiolate anion. masterorganicchemistry.compearson.comtandfonline.com

Nucleophilic Attack : The thiolate anion then attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group to form the C-S bond of the thioether. pearson.comlibretexts.orgjmaterenvironsci.com

This method is a sulfur analog of the Williamson ether synthesis and is highly efficient for preparing a wide range of symmetrical and unsymmetrical thioethers. masterorganicchemistry.comjmaterenvironsci.com Due to the high nucleophilicity and lower basicity of the thiolate compared to an alkoxide, SN2 reactions are highly favored over competing elimination (E2) reactions, especially with secondary alkyl halides. chemistrysteps.com

| Component | Role | Example |

| Thiol | Nucleophile Precursor | This compound |

| Base | Deprotonating Agent | Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH) tandfonline.com |

| Alkyl Halide | Electrophile | Methyl Iodide, Benzyl Bromide jmaterenvironsci.com |

| Solvent | Reaction Medium | Dimethylformamide (DMF), Acetone tandfonline.com |

Addition to Carbonyl Compounds and Conjugated Systems

The nucleophilic character of the sulfhydryl group enables its addition to various electrophilic carbon centers, including carbonyls and α,β-unsaturated systems.

Addition to Carbonyls : Thiols react with aldehydes and ketones, typically under acid catalysis (using a Brønsted or Lewis acid like BF₃ or ZnCl₂), to form thioacetals. chemistryscore.comsyntheticmap.comkhanacademy.org The reaction proceeds through an initial nucleophilic attack of the sulfur on the carbonyl carbon, forming a hemithioacetal intermediate. syntheticmap.comwikipedia.org A second thiol molecule then displaces the hydroxyl group to form the stable thioacetal. wikipedia.org This reaction is analogous to acetal (B89532) formation from alcohols but thioacetals are notably more stable towards hydrolysis under acidic conditions. chemistryscore.com

Addition to Conjugated Systems : Thiols, particularly as thiolate anions, readily undergo conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds and other activated alkenes. rsc.orgwikipedia.org This reaction is a 1,4-addition where the nucleophilic sulfur attacks the β-carbon of the conjugated system. rsc.org The process is often catalyzed by a base, which serves to deprotonate the thiol to the more reactive thiolate. nih.govrsc.org This pathway is highly efficient for forming carbon-sulfur bonds and is widely used in organic synthesis and materials science. rsc.orgnih.gov

Thiol-Ene "Click" Reactions for Macromolecular Engineering

The thiol-ene reaction is a powerful and versatile transformation in organic synthesis, widely recognized as a "click" reaction. nih.gov This classification stems from its desirable characteristics, including high efficiency, rapid reaction rates, mild and often ambient reaction conditions, and the absence of significant byproducts. nih.govcisco.com The reaction involves the addition of a thiol compound, such as this compound, across a carbon-carbon double bond (an 'ene') to form a thioether. cisco.com

The process typically proceeds via a free-radical chain mechanism, which can be initiated by light (photoinitiation) or heat. nih.govcisco.com

Initiation: A radical initiator generates a free radical, which then abstracts the hydrogen atom from the sulfhydryl group (-SH) of the thiol, creating a thiyl radical (RS•).

Propagation: The thiyl radical adds to the alkene, forming a carbon-centered radical. This new radical then abstracts a hydrogen from another thiol molecule, yielding the final thioether product and regenerating a thiyl radical, which continues the chain reaction. cisco.com

This chemistry is extensively utilized in macromolecular engineering for the synthesis of polymers and functional materials. rsc.org Its applications include the formation of durable coatings, high-performance adhesives, and hydrogels for biomedical uses. cisco.com

While specific research literature detailing the use of this compound in thiol-ene reactions is not extensively documented, its chemical structure allows for predictable reactivity. As a primary thiol, the sulfhydryl group is readily available to participate in the radical-mediated addition. However, the branched nature of its alkyl group introduces steric hindrance around the reactive thiol group. This structural feature can modulate the reaction kinetics, potentially influencing the rate of propagation compared to unbranched, linear thiols like 1-butanethiol.

Below is an illustrative table of a potential thiol-ene reaction involving this compound for polymer functionalization.

| Reactant 1 (Thiol) | Reactant 2 (Ene) | Initiator | Expected Product (Thioether) | Application Area |

|---|---|---|---|---|

| This compound | Polymer with pendant vinyl groups (e.g., Polybutadiene) | Photoinitiator (e.g., DMPA) + UV Light | Polymer with 2-ethylbutyl sulfide side chains | Surface Modification, Cross-linking |

Derivatization Reactions for Functionalization

The sulfhydryl group of this compound is a highly versatile functional handle that can be readily converted into other functionalities. Derivatization is a key strategy for modifying the molecule's chemical properties, preparing it for further synthetic steps, or for analytical purposes. scispace.com The nucleophilic nature of the sulfur atom is central to many of these transformations.

Thiols can undergo esterification with carboxylic acids or their derivatives to form thioesters. adcmastuana.org Thioesters are important compounds in their own right and serve as key intermediates in biochemical processes and organic synthesis. taylorandfrancis.com The synthesis of thioesters from this compound can be achieved through several established methods. wikipedia.org

Reaction with Carboxylic Acids: In a process analogous to the Fischer esterification of alcohols, this compound can be reacted directly with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). chemguide.co.ukmasterorganicchemistry.com The reaction is reversible and often requires the removal of water to drive the equilibrium towards the thioester product. masterorganicchemistry.com

Reaction with Acyl Chlorides or Acid Anhydrides: A more common and generally more efficient method involves reacting the thiol with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride. wikipedia.org These reactions are typically faster and not reversible, leading to higher yields of the desired thioester. libretexts.org

The following table outlines a representative esterification reaction.

| Thiol Substrate | Acylating Agent | Reaction Conditions | Expected Product |

|---|---|---|---|

| This compound | Acetyl Chloride | Base (e.g., Pyridine), Room Temperature | S-(2-Ethylbutyl) ethanethioate |

The thiol group of this compound is an excellent nucleophile, particularly after being deprotonated to form the corresponding thiolate anion (RS⁻). masterorganicchemistry.com This strong nucleophilicity allows it to serve as a versatile building block for constructing more complex organosulfur compounds via S-alkylation reactions. adcmastuana.org

In a typical S-alkylation, the thiol is first treated with a base (e.g., sodium hydroxide or sodium hydride) to generate the highly reactive thiolate. This thiolate can then readily react with an electrophile, such as an alkyl halide, via a nucleophilic substitution (S_N2) reaction to form a new carbon-sulfur bond, yielding a thioether (also known as a sulfide). masterorganicchemistry.com This pathway is a fundamental method for elaborating the structure of organosulfur molecules. britannica.com

The table below provides an example of how this compound could be used to synthesize a more complex thioether.

| Thiol Substrate | Reagents | Electrophile (Alkyl Halide) | Expected Product | Compound Class |

|---|---|---|---|---|

| This compound | 1. Sodium Hydroxide (NaOH) 2. Phase-Transfer Catalyst (optional) | Benzyl Bromide | Benzyl 2-ethylbutyl sulfide | Thioether (Sulfide) |

Advanced Spectroscopic Characterization Methodologies for 2 Ethyl Butane 1 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons in the 2-Ethyl-butane-1-thiol molecule. The structure, CCC(CC)CS, dictates a distinct pattern of signals. The chemical shift (δ) of each proton is influenced by the shielding and deshielding effects of neighboring atoms, particularly the electron-withdrawing sulfur atom.

The expected ¹H NMR spectrum would exhibit signals corresponding to the methyl (-CH₃), methylene (-CH₂-), methine (-CH-), and thiol (-SH) protons. The integration of these signals would be proportional to the number of protons of each type. Furthermore, spin-spin coupling between adjacent non-equivalent protons would result in signal splitting (multiplicity), providing crucial data on the connectivity of the carbon backbone. For instance, the methylene protons adjacent to the sulfur atom (C1) would be expected to show a characteristic chemical shift and coupling pattern due to the adjacent chiral center (C2).

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound (Predicted data based on general principles and spectral data of analogous compounds)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CH₃ (ethyl groups) | 0.8 - 1.0 | Triplet (t) |

| -CH₂- (ethyl groups) | 1.3 - 1.5 | Quartet (q) |

| -CH- (chiral center) | 1.5 - 1.7 | Multiplet (m) |

| -CH₂-S | 2.4 - 2.6 | Doublet of doublets (dd) or Multiplet (m) |

| -SH | 1.2 - 1.6 | Triplet (t) |

Note: The actual chemical shifts and coupling constants would need to be determined experimentally.

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to probe the carbon framework of the molecule. libretexts.org Due to the molecular symmetry of this compound, carbons in the two ethyl groups may be equivalent or non-equivalent depending on conformational dynamics. The carbon atom bonded to the sulfur (-CH₂S) is expected to resonate at a specific chemical shift influenced by the heteroatom. libretexts.org

The spectrum will show distinct peaks for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. Carbons closer to the electronegative sulfur atom will be deshielded and appear at a higher chemical shift (downfield).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted data based on general principles and spectral data of analogous compounds)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (ethyl groups) | 10 - 15 |

| -CH₂- (ethyl groups) | 20 - 30 |

| -CH₂-S | 30 - 40 |

| -CH- (chiral center) | 40 - 50 |

Dynamic NMR (DNMR) techniques are employed to study time-dependent phenomena such as conformational changes or isomeric interconversions. rsc.org For this compound, DNMR could be used to investigate the rotational barriers around the various carbon-carbon and carbon-sulfur single bonds. At low temperatures, the rotation around these bonds may be slow on the NMR timescale, leading to the appearance of distinct signals for different conformers. As the temperature is increased, the rate of interconversion increases, which can lead to the broadening and eventual coalescence of these signals. rsc.org Analysis of the spectra at different temperatures can provide quantitative information about the energy barriers and thermodynamics of these conformational processes. This is particularly relevant for understanding the behavior of the two ethyl groups attached to the chiral center.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of this compound. By measuring the mass with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C₆H₁₄S), the expected monoisotopic mass is 118.08162. An HRMS measurement confirming this exact mass would provide strong evidence for the molecular formula C₆H₁₄S.

Hyphenated techniques that couple chromatography with mass spectrometry are essential for the analysis of complex mixtures and the definitive identification of individual components.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like thiols. researchgate.net In a GC-MS system, the sample is first separated based on its volatility and interaction with the stationary phase of a gas chromatography column. The separated components then enter the mass spectrometer for detection and identification. The retention time from the GC provides one level of identification, while the mass spectrum provides the molecular weight and fragmentation pattern for structural confirmation. The fragmentation of this compound in an electron ionization (EI) source would likely involve the loss of the ethyl groups, the thiol group, and other characteristic fragments, providing a unique fingerprint for the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS): While GC-MS is well-suited for volatile thiols, LC-MS can be an alternative or complementary technique, especially for less volatile or thermally labile derivatives. In LC-MS, separation is achieved by liquid chromatography before the sample is introduced into the mass spectrometer. This technique is highly versatile due to the wide range of available column chemistries and mobile phases, allowing for the analysis of a broad spectrum of compounds.

Tandem Mass Spectrometry (MS/MS) for Diagnostic Fragment Ions

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of compounds like this compound by analyzing the fragmentation patterns of the molecular ion. In a typical MS/MS experiment, the intact molecule is first ionized to form a molecular ion (parent ion). This parent ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions (product ions). The analysis of these fragment ions provides a "fingerprint" of the molecule's structure.

For this compound (C6H14S, molecular weight: 118.24 g/mol ), the fragmentation process in MS/MS would involve the cleavage of C-C and C-S bonds. The stability of the resulting carbocations and radical species influences the relative abundance of the fragment ions. The initial ionization often results in the formation of the molecular ion [C6H14S]+•.

Key diagnostic fragment ions for this compound are generated through specific bond cleavages. The loss of the thiol group (-SH) or parts of the alkyl chain are common fragmentation pathways. The stability of the resulting fragment ions is a key factor in determining the fragmentation pattern; splits that produce more stable secondary or tertiary carbocations are generally more favorable. libretexts.org

Table 1: Predicted Diagnostic Fragment Ions for this compound in MS/MS

| m/z (mass-to-charge ratio) | Predicted Ion Structure | Fragmentation Pathway |

| 89 | [C6H9S]+ | Loss of an ethyl group ([M-29]+) |

| 85 | [C6H13]+ | Loss of the SH radical |

| 71 | [C5H11]+ | Cleavage of the C-S bond with charge retention on the alkyl fragment |

| 57 | [C4H9]+ | Loss of the ethyl group and the CH2SH group |

| 47 | [CH2SH]+ | Cleavage of the bond between the secondary carbon and the CH2SH group |

| 29 | [C2H5]+ | Formation of an ethyl cation |

This table is based on general fragmentation principles of alkylthiols.

Vibrational Spectroscopy: FTIR for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. journalwjbphs.com It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the types of chemical bonds present.

For this compound, the FTIR spectrum will exhibit characteristic absorption bands that confirm the presence of the thiol group (-SH) and the alkyl (C-H) functionalities.

S-H Stretching: The most diagnostic peak for a thiol is the S-H stretching vibration. This absorption is typically weak in intensity and appears in the region of 2550-2600 cm⁻¹. rsc.orgmdpi.com The weakness of this peak is due to the small change in dipole moment during the S-H bond vibration.

C-S Stretching: The C-S stretching vibration is found in the fingerprint region of the spectrum, typically between 600-800 cm⁻¹. While this peak can be used for identification, it may be difficult to assign definitively due to its presence in a region with many other vibrational modes.

C-H Stretching and Bending: The presence of the ethyl and butyl groups will be confirmed by strong C-H stretching vibrations in the 2850-3000 cm⁻¹ region. mdpi.comlibretexts.org Additionally, C-H bending vibrations for CH₂ and CH₃ groups will be observed around 1465 cm⁻¹ and 1375 cm⁻¹, respectively. mdpi.comlibretexts.org

Table 2: Characteristic FTIR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Thiol (S-H) | Stretching | 2550 - 2600 | Weak |

| Alkyl (C-H) | Stretching | 2850 - 3000 | Strong |

| Methylene (CH₂) | Bending (Scissoring) | ~1465 | Medium |

| Methyl (CH₃) | Bending (Rocking) | ~1375 | Medium |

| Carbon-Sulfur (C-S) | Stretching | 600 - 800 | Medium-Weak |

Advanced Chromatographic Separation for Purity and Mixture Analysis

Chromatographic techniques are essential for separating this compound from complex mixtures and for assessing its purity. Both gas and liquid chromatography offer powerful solutions for the analysis of thiols.

Gas Chromatography (GC) with Various Detectors

Gas chromatography is well-suited for the analysis of volatile sulfur compounds like this compound. silcotek.com The choice of detector is critical for achieving high sensitivity and selectivity for sulfur-containing molecules.

Flame Ionization Detector (FID): While the FID is a common and robust detector for organic compounds, it shows a general response to hydrocarbons and is not specific to sulfur. iltusa.comshimadzu.com

Flame Photometric Detector (FPD): The FPD is selective for sulfur and phosphorus compounds. iltusa.comrestek.com It offers good sensitivity for sulfur analysis, although its response can be quenched by co-eluting hydrocarbons. restek.com

Sulfur Chemiluminescence Detector (SCD): The SCD is highly selective and sensitive for sulfur compounds. iltusa.comshimadzu.comgcms.cz It provides a linear and equimolar response, meaning the signal is directly proportional to the mass of sulfur, regardless of the compound's structure. shimadzu.comgcms.cz This makes it an excellent choice for accurate quantification of this compound.

Mass Spectrometry (MS): When coupled with GC, MS acts as a powerful detector that can provide both quantitative data and structural information from the mass spectrum of the eluting compound. restek.com

Table 3: Comparison of Common GC Detectors for this compound Analysis

| Detector | Selectivity for Sulfur | Sensitivity | Linearity | Key Advantages |

| Flame Ionization Detector (FID) | Low | Good for general organics | Good | Robust, general-purpose |

| Flame Photometric Detector (FPD) | High | Good | Non-linear (quadratic) | Cost-effective sulfur detection |

| Sulfur Chemiluminescence Detector (SCD) | Very High | Excellent | Excellent | High selectivity, equimolar response |

| Mass Spectrometry (MS) | High (in SIM mode) | Excellent | Good | Provides structural information |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC), a high-resolution form of HPLC, can also be employed for the analysis of thiols. UPLC utilizes smaller particle sizes in the stationary phase, allowing for faster and more efficient separations compared to traditional HPLC. mdpi.com However, due to the nature of thiols, direct analysis by UPLC with common detectors like UV-Vis can be challenging. Therefore, derivatization is often required to attach a chromophore or fluorophore to the thiol group, enhancing its detectability. acs.orgresearchgate.net Reversed-phase UPLC is a common mode of separation for derivatized thiols. nih.govmdpi.com

Sample Preparation and Derivatization for Enhanced Analytical Performance

Proper sample preparation is crucial for accurate and reliable chromatographic analysis of thiols. nih.gov Due to the high reactivity and potential for oxidation of the thiol group, steps must be taken to ensure the stability of this compound during sample handling and analysis. nih.gov

Derivatization is a key strategy to improve the chromatographic behavior and detection of thiols. nih.govmdpi.com

For GC Analysis: Derivatization can be used to increase the volatility and thermal stability of the analyte.

For UPLC/HPLC Analysis: Derivatization is primarily used to introduce a UV-absorbing or fluorescent tag to the molecule, significantly enhancing the sensitivity of detection. acs.orgresearchgate.net Common derivatizing reagents for thiols include maleimides and monobromobimane. nih.govresearchgate.netscispace.com

The choice of derivatization reagent depends on the analytical technique and the specific requirements of the analysis. mdpi.com For instance, a reagent that adds a fluorescent tag would be ideal for UPLC with fluorescence detection, enabling trace-level quantification. mdpi.comresearchgate.net

Environmental Behavior and Degradation Mechanisms of 2 Ethyl Butane 1 Thiol

Atmospheric Degradation Pathways

Once released into the atmosphere, 2-ethyl-butane-1-thiol is expected to be primarily removed through gas-phase reactions with photochemically generated oxidants. The principal degradation pathways involve reactions with hydroxyl radicals (•OH) and chlorine atoms (Cl).

The reaction with hydroxyl radicals is anticipated to be a major atmospheric sink for this compound during the daytime. Studies on analogous compounds, such as 2-butanethiol (B122982), have shown that this reaction proceeds rapidly. The primary mechanism is the abstraction of the hydrogen atom from the sulfhydryl (-SH) group, which is the most weakly bonded hydrogen in the molecule. researchgate.netchemistrysteps.com

For 2-butanethiol, the rate coefficient for its reaction with •OH has been determined at 298 K and atmospheric pressure. This value provides a reasonable estimate for the reactivity of this compound. researchgate.netnih.gov The reaction initiates a cascade of oxidation steps, ultimately leading to the formation of sulfur dioxide and other oxygenated organic compounds. researchgate.netchemistrysteps.com

In marine and some polluted coastal and industrial areas, reactions with chlorine atoms can also be a significant degradation pathway for thiols. cdc.gov Similar to hydroxyl radicals, chlorine atoms readily abstract the hydrogen atom from the sulfhydryl group. researchgate.netchemistrysteps.com

Experimental studies on 2-butanethiol have determined the rate coefficient for its reaction with chlorine atoms, indicating a rapid gas-phase removal process. researchgate.netnih.gov The rate of this reaction is typically an order of magnitude faster than the corresponding reaction with hydroxyl radicals, highlighting its potential importance in specific atmospheric environments. researchgate.net

Table 1: Atmospheric Degradation Rate Coefficients for 2-Butanethiol (Analogue for this compound)

| Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |

| •OH | (2.58 ± 0.21) × 10⁻¹¹ | researchgate.netnih.gov |

| Cl | (2.49 ± 0.19) × 10⁻¹⁰ | researchgate.netnih.gov |

Note: Data presented is for 2-butanethiol, used as an analogue for this compound due to a lack of specific experimental data.

The atmospheric oxidation of thiols like this compound is expected to produce a range of degradation products. Based on studies of 2-butanethiol, the major products are sulfur dioxide (SO₂) and a ketone corresponding to the alkyl chain of the parent thiol. researchgate.netchemistrysteps.com For this compound, the corresponding ketone would be 2-ethylbutanal.

The formation of these products proceeds via the initial abstraction of the hydrogen atom from the -SH group, forming a thiyl radical (RS•). This radical then undergoes further reactions with molecular oxygen, leading to the cleavage of the carbon-sulfur bond and the subsequent formation of SO₂ and the corresponding carbonyl compound. cdc.gov

Table 2: Product Yields from the Atmospheric Degradation of 2-Butanethiol (Analogue for this compound)

| Oxidant | Product | Molar Yield (%) | Reference |

| •OH | SO₂ | 81 ± 2 | researchgate.netchemistrysteps.com |

| 2-Butanone (B6335102) | 42 ± 1 | researchgate.netchemistrysteps.com | |

| Cl | SO₂ | 59 ± 2 | researchgate.netchemistrysteps.com |

| 2-Butanone | 39 ± 2 | researchgate.netchemistrysteps.com |

Note: Data presented is for 2-butanethiol, with 2-butanone being the corresponding ketone. For this compound, the analogous ketone product would be 2-ethylbutanal. The yields are used as an estimate for the degradation of this compound.

Biodegradation and Environmental Persistence

The fate of this compound in aqueous and soil environments is primarily determined by its biodegradability. The presence of the thiol group can influence the susceptibility of the molecule to microbial attack.

Information on the specific aerobic biodegradability of this compound is scarce. However, studies on other mercaptans suggest that the sulfhydryl group can make the compound less biodegradable compared to its corresponding alcohol or hydrocarbon. nih.gov Despite this, some mercaptans have been shown to be biodegradable. nih.gov The aerobic degradation of organic contaminants is a prominent removal mechanism in biological wastewater treatment systems. frontiersin.org

The initial step in the aerobic biodegradation of thiols often involves their oxidation to disulfides. This process can occur abiotically in the presence of oxygen and can also be mediated by microbial enzymes. nih.govnih.gov Further degradation of the resulting disulfide would then proceed, likely involving the cleavage of the disulfide bond and subsequent metabolism of the sulfur and carbon components.

Microorganisms possess diverse metabolic pathways for the utilization of organosulfur compounds. nih.gov Bacteria, in particular, play a crucial role in the biogeochemical cycling of sulfur. nih.gov The microbial metabolism of thiols can proceed through various enzymatic reactions. For instance, a Pseudomonas species has been shown to metabolize ethyl mercaptan by first oxidizing it to diethyl disulfide, which is then further degraded. nih.gov

The degradation of the alkyl chain of this compound would likely follow established pathways for the breakdown of branched-chain hydrocarbons, although the presence of the sulfur atom introduces specific enzymatic requirements. The ultimate fate of the sulfur atom in aerobic biodegradation is typically oxidation to sulfate (B86663) (SO₄²⁻). nih.gov The carbon backbone would be channeled into central metabolic pathways to support microbial growth and energy production.

Environmental Transport and Distribution in Different Compartments

The environmental transport and ultimate fate of this compound, a branched-chain organosulfur compound, are governed by its distinct physicochemical properties. While specific experimental research on this compound is limited, its behavior can be inferred from established scientific principles and data derived from predictive models. Key parameters such as water solubility, partition coefficients, vapor pressure, and Henry's Law constant dictate its distribution across environmental media, including water, soil, and air.

The partitioning behavior of a chemical in the environment is fundamental to understanding its potential for transport and accumulation. For this compound, this is largely influenced by its moderate lipophilicity and limited solubility in water.

Partitioning Between Water and Organic Media

The octanol-water partition coefficient (Kow) is a critical measure of a chemical's tendency to associate with organic matter versus water. A higher log Kow value indicates a greater affinity for fatty tissues and organic carbon in soil and sediment. For this compound, estimated log Kow values suggest a moderate tendency to partition into organic phases.

An XLogP3 value of 2.6 has been calculated, indicating that the compound is significantly more soluble in octanol (B41247) than in water.

The Crippen method provides a similar estimated logP of 2.352 .

These values suggest that this compound will preferentially adsorb to suspended organic matter in aquatic systems and the organic fraction of soils and sediments. This reduces its concentration in the water column and limits its mobility in aqueous environments.

The water solubility of this compound is correspondingly low. A predicted log water solubility (log10WS) of -2.16 mol/L further supports its tendency to move from the aqueous phase to other environmental compartments.

Mobility in Soil

Given the log Kow of approximately 2.3-2.6, this compound is expected to have a moderate Koc value. This suggests that the compound will exhibit slight to moderate mobility in soil. Its movement through the soil profile and potential to leach into groundwater would be limited, particularly in soils with higher organic carbon content.

Distribution into the Atmosphere

The potential for this compound to volatilize from water or soil surfaces into the atmosphere is determined by its vapor pressure and its Henry's Law constant. The Henry's Law constant (HLC) specifically describes the partitioning between air and water at equilibrium.

Vapor Pressure: Direct experimental data for the vapor pressure of this compound is not available. However, its boiling point, estimated by the Joback method to be 399.10 K (125.95 °C), suggests it is a volatile organic compound (VOC).

Henry's Law Constant: A measured or specifically estimated HLC for this compound is not documented. For context, the related but smaller compound sec-butyl mercaptan (2-butanethiol) has an estimated HLC of 7.3 x 10⁻³ atm-m³/mol, indicating rapid volatilization from water surfaces. It is plausible that this compound also has a tendency to volatilize, facilitating its transport into the atmospheric compartment.

Once in the atmosphere, its persistence and potential for long-range transport would be determined by its reactivity with atmospheric oxidants, such as hydroxyl radicals.

The following table summarizes the key physicochemical properties that influence the environmental transport and distribution of this compound. It is important to note that these values are primarily derived from computational models due to a lack of experimental data.

| Property | Value | Source/Method | Implication for Environmental Transport |

|---|---|---|---|

| Log P (Octanol-Water Partition Coefficient) | 2.352 - 2.6 | Crippen Method; XLogP3 (Computed) | Moderate potential to adsorb to soil organic carbon and bioaccumulate in organisms. |

| Water Solubility (log10WS) | -2.16 (mol/L) | Crippen Method (Computed) | Low solubility in water limits mobility in aquatic systems. |

| Soil Adsorption Coefficient (Log Koc) | Data Not Available (Estimated to be moderate) | Estimated from Log P | Expected to have slight to moderate mobility in soil; leaching potential is limited. |

| Henry's Law Constant | Data Not Available | - | Expected to be volatile, facilitating transfer from water to the atmosphere. |

| Vapor Pressure | Data Not Available | - | Likely to exist in the gas phase in the atmosphere due to its nature as a VOC. |

Applications of 2 Ethyl Butane 1 Thiol in Chemical Synthesis and Industrial Processes

Role as a Reagent in Organic Synthesis

In the realm of organic synthesis, 2-Ethyl-butane-1-thiol is a key reagent, primarily due to the reactivity of its sulfhydryl (-SH) group. Thiols are sulfur analogs of alcohols and are known for their potent nucleophilicity and susceptibility to oxidation, allowing them to participate in a wide array of chemical transformations to form thioethers, disulfides, and thioesters.

The structure of this compound, with its branched alkyl chain, makes it an interesting candidate for the synthesis of complex organosulfur molecules. The steric bulk of the 2-ethylbutyl group can influence the regioselectivity of its reactions, a desirable trait in targeted chemical synthesis. For instance, in nucleophilic substitution reactions, the thiol can react with various electrophiles to form thioethers, which are significant scaffolds in pharmaceuticals and agrochemicals.

The synthesis of thioethers using this compound can be illustrated by its reaction with an alkyl halide, such as 1-bromopropane. In this SN2 reaction, the thiolate anion, formed by deprotonating the thiol with a base, acts as a potent nucleophile.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | 1-Bromopropane | 1-((2-Ethylbutyl)thio)propane | Nucleophilic Substitution |

| This compound | Benzyl Bromide | Benzyl(2-ethylbutyl)sulfane | Nucleophilic Substitution |

This table presents illustrative examples of thioether synthesis using this compound.

Due to its reactivity, this compound can serve as a crucial intermediate in the production of a variety of specialty chemicals. While specific, large-scale industrial applications are not extensively documented in publicly available literature, its fundamental chemical properties suggest its utility in creating molecules with specific functionalities. The synthesis of more complex molecules can be achieved through multi-step processes where the initial introduction of the 2-ethylbutylthio group imparts desired properties to the final product.

Applications in Polymer and Materials Science

The field of polymer and materials science has seen a surge in the use of thiol-based "click" chemistry, and this compound is a relevant participant in these reactions. researchgate.netrsc.org

Thiol-ene reactions, which involve the addition of a thiol across a carbon-carbon double bond, are highly efficient and have gained prominence for their high yields, stereoselectivity, and rapid reaction rates. wikipedia.org These reactions can be initiated by radicals or light and are used to modify polymers or to create cross-linked polymer networks. illinois.edu this compound can be employed to functionalize polymers containing pendant alkene groups, thereby altering the polymer's physical and chemical properties.

For example, the surface of a polymer with vinyl groups can be modified to be more hydrophobic by reacting it with this compound.

| Polymer Backbone | Functional Group | Reactant | Modified Property |

| Poly(butadiene) | Vinyl groups | This compound | Increased Hydrophobicity |

| Allyl-functionalized silica | Allyl groups | This compound | Surface Functionalization |

This table provides hypothetical examples of polymer modification using this compound in thiol-ene reactions.

Furthermore, when used in conjunction with multifunctional "ene" compounds, this compound can contribute to the formation of cross-linked polymer networks, which are essential in the development of materials like adhesives and elastomers. masterorganicchemistry.com

The application of thiol-ene chemistry extends to the development of functional materials and coatings. researchgate.net By incorporating this compound into a coating formulation that is then cured, for example by UV light, a durable and functional surface can be created. researchgate.net The properties of the resulting coating, such as adhesion, chemical resistance, and surface energy, can be tailored by the choice of thiol and ene components. The thioether linkages formed have a high affinity for adhesion to various substrates, including metals. mdpi.com

General Industrial Utilities and Process Considerations

While specific large-scale industrial uses of this compound are not widely publicized, its properties suggest several potential utilities. Low-molecular-weight thiols are known for their strong, often unpleasant, odors. This characteristic is utilized in the gas industry, where thiols are added to natural gas as odorants to enable leak detection.

From a process consideration standpoint, the handling of this compound requires attention to its volatility and strong odor. Adequate ventilation and personal protective equipment are standard precautions. In industrial-scale reactions, the choice of solvent and catalyst, as well as temperature and pressure control, are critical for optimizing reaction efficiency and ensuring safety. The potential for oxidation of the thiol to a disulfide is also a key consideration, and reactions may need to be carried out under an inert atmosphere to prevent this side reaction.

Future Research Directions and Emerging Trends in 2 Ethyl Butane 1 Thiol Research

Development of More Sustainable and Efficient Synthetic Routes

The chemical industry's increasing emphasis on green chemistry is steering the synthesis of compounds like 2-Ethyl-butane-1-thiol towards more environmentally benign and efficient methodologies. Future research will likely focus on moving away from traditional synthetic pathways, which may involve harsh reagents and generate significant waste, towards more sustainable alternatives.

One promising avenue is the exploration of biocatalytic routes . Enzymes, such as lipases, could be employed for the synthesis of thioesters, which can be precursors to thiols. While research has been conducted on the biocatalytic preparation of thioesters from simpler thiols like butanethiol, applying these principles to the synthesis of this compound from corresponding precursors could offer a milder and more selective synthetic strategy.

Another key area of development is the use of renewable starting materials . Research into converting bio-based feedstocks into valuable chemicals is a cornerstone of sustainable chemistry. Investigating pathways to produce 2-ethylbutanal or 2-ethyl-1-butanol, potential precursors to this compound, from renewable resources would significantly enhance the sustainability of its production.

Furthermore, the principles of atom economy and process intensification will be crucial. This involves designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. Continuous flow chemistry, for instance, could offer a more efficient and safer alternative to traditional batch processing for the synthesis of this compound.

| Sustainable Synthesis Approach | Potential Application for this compound | Key Advantages |

| Biocatalysis | Enzymatic synthesis of precursors like thioesters. | High selectivity, mild reaction conditions, reduced waste. |

| Renewable Feedstocks | Synthesis of 2-ethylbutanal or 2-ethyl-1-butanol from biomass. | Reduced reliance on fossil fuels, improved carbon footprint. |

| Process Intensification | Continuous flow synthesis. | Improved efficiency, enhanced safety, smaller footprint. |

Advanced Analytical Techniques for Trace Analysis and Speciation

The potent odor of many volatile sulfur compounds, including thiols, necessitates highly sensitive and selective analytical techniques for their detection and quantification at trace and ultra-trace levels. This is particularly important in fields such as food science, environmental monitoring, and diagnostics. nih.govresearchgate.net

Future research in the analysis of this compound will likely focus on the refinement and application of advanced analytical platforms. Multidimensional gas chromatography (MDGC) coupled with mass spectrometry (MS) and olfactometry (O) offers a powerful tool for the separation and identification of volatile compounds in complex matrices. mdpi.com This technique would be particularly useful for resolving this compound from other co-eluting compounds that might interfere with its detection.

The development of novel sample preparation and preconcentration techniques is another critical area. Headspace solid-phase microextraction (HS-SPME) is a widely used solvent-free method for the extraction of volatile compounds. nih.gov Optimizing fiber coatings and extraction conditions specifically for branched thiols like this compound could significantly improve detection limits. nih.gov Cryogenic trapping is another effective preconcentration technique that can enhance the sensitivity of GC-MS analysis for volatile sulfur compounds. researchgate.net

Furthermore, the development of specialized sensors for the real-time monitoring of volatile sulfur compounds is an emerging trend. While still in the early stages, research into chemosensors that can selectively detect specific thiols could have significant applications in industrial process monitoring and environmental safety.

| Analytical Technique | Application for this compound Analysis | Key Features |

| Multidimensional Gas Chromatography (MDGC-MS/O) | High-resolution separation and identification in complex samples (e.g., food, environmental). | Enhanced peak capacity, improved separation of isomers and co-eluting compounds. |

| Headspace Solid-Phase Microextraction (HS-SPME) | Trace analysis in liquid and solid samples. | Solvent-free, simple, and can be automated. |

| Cryogenic Trapping | Preconcentration for ultra-trace analysis in gaseous samples. | High enrichment factors, suitable for air and breath analysis. |

| Specialized Chemosensors | Real-time monitoring in industrial or environmental settings. | Portability, continuous monitoring capabilities. |

Deeper Understanding of Reaction Mechanisms through Integrated Computational and Experimental Studies

A fundamental understanding of the reaction mechanisms of this compound is crucial for controlling its reactivity and designing novel applications. The integration of computational chemistry with experimental studies provides a powerful approach to elucidate these mechanisms in detail.